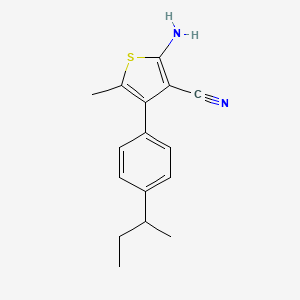

2-Amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various derivatives of 2-aminothiophene-3-carbonitrile has been explored through different methods. For instance, the Gewald synthesis technique was employed to synthesize 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which was further reacted with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Another study reported the synthesis of 2-amino-4,5-dihydrothiophene-3-carbonitrile derivatives using base-catalyzed reactions of phenacyl thiocyanate with 3-(het)aryl-2-cyanoprop-2-enethioamides, leading to trans-isomers . Additionally, a one-pot ultrasound-promoted synthesis method was used to create 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 NMR (13C NMR), and mass spectral data were used to establish the structure of the novel Schiff bases . X-ray diffraction analysis was utilized to structurally characterize the trans-isomers of 2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles . The crystal structure of a specific derivative, 2-amino-6-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-phenylpyridine-3-carbonitrile, was also established by X-ray diffraction .

Chemical Reactions Analysis

The reactivity of 2-aminothiophene-3-carbonitriles with various reagents has been investigated. For example, the reaction with phenyl isothiocyanate did not yield the expected thieno[2,3-d]pyrimidine derivatives but instead produced substituted dithieno-[2',3':4,3][2',3':8,9]pyrimido[3,4-a]pyrimid-7-thiones . Another study synthesized 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4yl)-4-phenylpyridine-3-carbonitrile through a tandem Michael addition/imino-nitrile cyclization process .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were extensively studied. Photophysical and solvatochromic properties were analyzed through fluorescence emission and absorption measurements in various solvents, and the effect of solvent polarity on spectral behavior was examined using Lippert–Mataga plots . Quantum chemical studies on molecular geometry, natural bond orbital (NBO), nonlinear optical (NLO) properties, chemical reactivity, and thermodynamic properties were conducted using density functional theory (DFT) calculations . The electronic transport properties of a diarylethene derivative were studied using non-equilibrium Green's function joint with DFT, revealing its potential as an optical molecular switch .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Synthesis of Aryl-tethered 2-Aminobenzylamines : A study describes an efficient synthesis method for 2-amino-3-aminomethyl-5-methylsulfanyl/sec-aminobiphenyl-4-carbonitriles, which is closely related to the compound . This synthesis involves base-catalyzed ring transformation followed by hydrolysis (Farhanullah, Samrin, & Ram, 2007).

Gewald Synthesis Method : A study utilized Gewald methodology for synthesizing 2-aminothiophene derivatives, focusing on creating novel scaffolds with potential biological activities (Khalifa & Algothami, 2020).

Congested 2-Aminobenzylamines and Tetrahydro-2-oxoquinazolines Synthesis : Another research developed a method for synthesizing compounds like 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile through base catalyzed ring transformation (Farhanullah, Samrin, & Ram, 2009).

Applications in Corrosion Inhibition

- Corrosion Inhibitors for Mild Steel : Research on pyrrole-4-carbonitriles, similar in structure to the compound , showed effective corrosion inhibition properties for mild steel, suggesting potential industrial applications (Verma et al., 2015).

Photophysical Studies

- Photophysical Properties : A study on 2-((5-methoxynaphthalen-1-yl)methyl)-3-methyl-5-sec-amino-[1,1′-biphenyl]-4-carbonitriles, which share a similar structural motif, investigated their photophysical properties and solvatochromic behavior, important for material science applications (Patil et al., 2021).

Eigenschaften

IUPAC Name |

2-amino-4-(4-butan-2-ylphenyl)-5-methylthiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2S/c1-4-10(2)12-5-7-13(8-6-12)15-11(3)19-16(18)14(15)9-17/h5-8,10H,4,18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLRHJQWMVNWFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C2=C(SC(=C2C#N)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397391 |

Source

|

| Record name | 2-Amino-4-[4-(butan-2-yl)phenyl]-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile | |

CAS RN |

884497-30-7 |

Source

|

| Record name | 2-Amino-4-[4-(butan-2-yl)phenyl]-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1274280.png)

![3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid](/img/structure/B1274284.png)

![3-[(1,1-Dioxothiolan-3-yl)amino]propanoic acid](/img/structure/B1274285.png)

![1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one](/img/structure/B1274288.png)